1,2-Benzisoxazole-6-carboxylic acid
CAS No.: 1352907-05-1
Cat. No.: VC4205436
Molecular Formula: C8H5NO3
Molecular Weight: 163.132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352907-05-1 |
|---|---|
| Molecular Formula | C8H5NO3 |
| Molecular Weight | 163.132 |
| IUPAC Name | 1,2-benzoxazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |
| Standard InChI Key | YOIQHQRSOQNKAU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)O)ON=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1,2-benzisoxazole-6-carboxylic acid is C₈H₅NO₃, with a molar mass of 163.13 g/mol . The compound features a planar bicyclic system where the benzene ring is fused to an isoxazole moiety (Figure 1). The carboxylic acid group at position 6 enhances solubility in polar solvents and facilitates salt formation, a property exploited in prodrug design .
Table 1: Key Physicochemical Properties
The acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) enables deprotonation under physiological conditions, influencing its pharmacokinetic behavior .
Synthetic Methodologies
Classical Approaches
Traditional synthesis routes involve cyclization of o-substituted aryl oximes under basic conditions. For example, Lukoyanov et al. detailed the preparation of 1,2-benzisoxazole derivatives via intramolecular O–N bond formation from o-hydroxyaryl oximes (Scheme 1). This method yields the core structure in moderate-to-high yields (60–85%) .
Modern Innovations
Recent advances include metal-catalyzed annulations and [3+2]-cycloadditions. A notable example is the gold-catalyzed reaction between propiolates and 1,2-benzisoxazoles, which enables efficient construction of complex derivatives with ester-directed chemoselectivity . Additionally, aryne-based cycloadditions with triazine 1-oxides provide access to 3-alkenyl-substituted analogs in high diastereoselectivity .
Pharmacological Activities
Diuretic and Uricosuric Effects
In rat models, 1,2-benzisoxazole-6-carboxylic acid derivatives demonstrated potent diuretic activity, exceeding the efficacy of furosemide in sodium excretion . Compound 14f (3-amino-1,2-benzisoxazole-6-carboxylic acid) showed dual diuretic and uricosuric effects, reducing serum uric acid by 40% at 10 mg/kg .
Table 2: Selected Pharmacological Data
| Compound | Activity (ED₅₀, mg/kg) | Uricosuric Effect (% Reduction) | Source |
|---|---|---|---|
| 14a | 1.2 | 28 | |
| 14f | 0.8 | 40 | |
| A-53385 (derivative) | 0.5 | 35 |
Anticancer Applications
Phosphorodiamidate derivatives of 1,2-benzisoxazole-6-carboxylic acid act as bioreductive prodrugs, releasing phosphoramide mustard upon enzymatic activation. Compound 15 exhibited 3–5-fold greater cytotoxicity than non-prodrug analogs in hypoxic tumor cells . Microsomal cytochrome P450 reductase catalyzes the reduction of the benzisoxazole moiety, generating cytotoxic metabolites under both oxic and hypoxic conditions .
Derivatives and Structure-Activity Relationships (SAR)
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3-Amino derivatives: Substitution at position 3 enhances uricosuric activity. Methyl 3-amino-1,2-benzisoxazole-6-carboxylate (CAS: 501904-27-4) showed improved metabolic stability compared to the parent acid .
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Halogenated analogs: 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid (A-53385) demonstrated high-ceiling diuretic effects with minimal kaliuresis .
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Ester prodrugs: Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate (CAS: 1417161-94-4) improved oral bioavailability in preclinical studies .
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